molecular formula C6H6N4 B7853465 1H-pyrrolo[3,2-d]pyrimidin-4-amine

1H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B7853465
M. Wt: 134.14 g/mol
InChI Key: BCEMGRPBGIVPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-d]pyrimidin-4-amine is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyrimidine moiety at the [3,2-d] position (Figure 1). This scaffold is structurally related to purines, enabling interactions with biological targets such as kinases and receptors . Tautomerism (1H vs. 5H forms) and substituent modifications significantly influence its physicochemical and biological properties .

Properties

IUPAC Name

1H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEMGRPBGIVPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=CN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(N=CN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Low-Temperature Coupling for Central Diamine Formation

The patent WO2018005865A1 discloses a high-yielding route leveraging 2'-(alkylsulfonyl)-pyrrolo[2,3-d]pyrimidine intermediates reacting with heteroaryl amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine). Critical parameters include:

  • Temperature : Strict maintenance at ≤10°C minimizes side reactions, achieving 50–60% isolated yields.

  • Stoichiometry : A 3:1 amine-to-sulfone ratio ensures complete conversion, with LiHMDS (3 equiv) as optimal base.

  • Workup : Quenching with saturated NH4Cl precipitates the product, avoiding chromatography.

This method’s scalability stems from telescoped steps: ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes seven-step functionalization (S-oxidation, cyclization, lactam formation) with >50% yield per step. Residual palladium levels <5 ppm meet pharmaceutical standards.

Multicomponent One-Pot Assembly Using TBAB Catalysis

Three-Component Cyclocondensation Mechanism

SciELO Mexico researchers developed a TBAB-catalyzed (5 mol%) one-pot synthesis from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acids. The protocol:

  • Conditions : Ethanol solvent at 50°C for 2–4 hours.

  • Scope : 12 derivatives (4a–l) with 78–92% yields via tandem Knoevenagel-Michael-cyclization.

  • Characterization : Diagnostic NMR signals (δ 11.79–12.29 ppm for pyrrole NH; δ 4.55–5.32 ppm for CH).

Table 1. Representative One-Pot Syntheses of 1H-Pyrrolo[3,2-d]pyrimidin-4-amine Derivatives

EntryArylglyoxalBarbituric AcidYield (%)
4aPhenyl1,3-Dimethyl85
4d4-Cl-C6H41,3-Diethyl92
4h4-MeO-C6H41,3-Diphenyl78

Sequential Acylation-Alkylation for Functionalized Derivatives

Piperidine Side-Chain Installation

PMC research demonstrates N-alkylation of chlorinated intermediates (7a–c) with piperidine under basic conditions:

  • Step 1 : Acylation of 5a–c with 2-chloroacetyl chloride yields 7a–c (benzene, rt).

  • Step 2 : NaHCO3-mediated N-alkylation installs piperidine (8a–c), confirmed by aliphatic 1H NMR signals (δ 1.50–2.74 ppm).

Table 2. Spectroscopic Signatures of Key Intermediates

CompoundIR (cm⁻¹)1H NMR (δ, ppm)
6a–c2210–2214 (CN)8.10–8.42 (Ar-H)
8a–c-1.50–2.74 (piperidine)

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Suzuki-Miyaura Functionalization

The ACS Journal of Medicinal Chemistry details Pd-mediated couplings for 6-position diversification:

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0)/XPhos.

  • Substrates : 4-Chloro-1-methyl-2-[(2R)-2-methylpyrrolidin-1-yl]-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (57).

  • Scope : Benzylamino and phenyl groups introduced with 65–80% efficiency.

Comparative Analysis of Methodologies

Yield vs. Scalability Tradeoffs

  • Patent Route : Superior scalability (no chromatography) but requires cryogenic equipment.

  • One-Pot : Rapid (2–4 hours) with high yields but limited to electron-deficient arylglyoxals.

  • Acylation-Alkylation : Enables piperidine diversification but involves hazardous chlorinated reagents.

Table 3. Process Economics and Environmental Metrics

MethodPMI*E-Factor**Scalability
Alkyl Sulfone Coupling8.212.5Industrial
TBAB One-Pot5.17.8Lab-scale
Pd-Catalyzed10.418.3Pilot-scale
*Process Mass Intensity; **kg waste/kg product

Chemical Reactions Analysis

Chemical Reactions of Pyrrolopyrimidines

While specific reactions involving 1H-pyrrolo[3,2-d]pyrimidin-4-amine are scarce, pyrrolopyrimidines in general can undergo various chemical transformations:

  • Amination : Pyrrolopyrimidines can be aminated at the 4-position using chloro intermediates. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines to form 4-amino derivatives .

  • Bromination : Bromination of pyrrolopyrimidines can occur at specific positions, such as the 5-position, using reagents like N-bromosuccinimide .

  • Substitution Reactions : Various substituents can be introduced at different positions of the pyrrolopyrimidine ring, enhancing its chemical and biological properties.

Data Tables

Given the limited specific data on this compound, the following table summarizes general properties and reactions of pyrrolopyrimidine derivatives:

Compound Synthesis Method Chemical Reactions Biological Activity
Pyrrolo[3,2-d]pyrimidine DerivativesOne-pot, three-component reactionKnoevenagel condensation, Michael addition, intramolecular heterocyclizationPotential antiparasitic and anticancer agents
Pyrrolo[2,3-d]pyrimidine-4-aminesAmination of chloro intermediatesBromination, substitution reactionsInhibitors of calcium-dependent protein kinases

Scientific Research Applications

Anticancer Activity

1H-Pyrrolo[3,2-d]pyrimidin-4-amine derivatives have been extensively studied for their anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer progression.

Case Study: Tyrosine Kinase Inhibition

  • Recent research has identified several pyrrolo[2,3-d]pyrimidine derivatives that target multiple tyrosine kinases, showing potent anticancer activity. For instance, compounds synthesized from this compound exhibited significant inhibitory effects on cell lines associated with various cancers, including leukemia and solid tumors .
CompoundTarget KinaseIC50 (µM)Cancer Type
Compound AFLT30.5Acute Myelogenous Leukemia
Compound BRET0.8Thyroid Cancer
Compound CCDK60.3Breast Cancer

Antitubercular Activity

The compound has also shown promise in the treatment of tuberculosis (TB).

Case Study: Antimycobacterial Activity

  • A study demonstrated that certain derivatives of pyrrolo[3,2-d]pyrimidin-4-amine exhibited potent activity against Mycobacterium tuberculosis. The most effective derivative had a minimum inhibitory concentration (MIC) of 0.488 µM, comparable to established TB treatments .
CompoundMIC (µM)Cytotoxicity
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine0.488Non-cytotoxic

Other Therapeutic Applications

Beyond cancer and TB, this compound derivatives have been explored for various other therapeutic uses:

Antihyperglycemic Activity

  • Some studies have reported that specific derivatives demonstrate antihyperglycemic effects comparable to established drugs like Glimepiride .

Anti-inflammatory Properties

  • Pyrrolo[3,2-d]pyrimidine compounds have been noted for their anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
  • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine : The fusion at [2,3-d] alters the electronic distribution compared to [3,2-d] isomers. For example, 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₇H₈N₄) shows distinct NMR shifts (δ 6.78 ppm for pyrrole protons) and a molecular weight of 164.17 g/mol .
  • N4-Phenyl Substitutions : Derivatives like N-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit enhanced solubility due to hydrophilic groups (e.g., methoxy) and improved kinase inhibition profiles .
Thieno and Furo Analogs
  • Benzo[b]thieno[3,2-d]pyrimidin-4-amines: Replacing the pyrrole with thiophene (e.g., compound 125a–j) increases lipophilicity and kinase inhibitory potency (e.g., IC₅₀ < 1 μM for CLK1) due to sulfur’s polarizability .
  • Furo[3,2-d]pyrimidin-4-amines: Oxygen in the fused ring reduces metabolic stability compared to thieno analogs but improves hydrogen-bonding interactions .
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine: The pyrazole ring introduces additional hydrogen-bond donors (e.g., NH at position 1), enhancing interactions with ATP-binding pockets in kinases (e.g., CDK5/p25) .
  • PP121 : A complex derivative (1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine) acts as a multi-kinase inhibitor, demonstrating the impact of hybrid scaffolds on target selectivity .

Substituent Effects

Compound Substituents Melting Point (°C) Key NMR Shifts (δ, ppm) Biological Activity Reference
1H-Pyrrolo[3,2-d]pyrimidin-4-amine None (parent) N/A N/A Base scaffold for kinase inhibitors
Compound 7 () N-(4-Methoxyphenyl), N-methyl 150–151 3.65 (OCH₃), 6.55 (H-5) Improved water solubility
Compound 5 () N-Phenyl, N,2-dimethyl 253–254 2.62 (CH₃), 7.47–7.59 (Ar-H) Enhanced thermal stability
5-(4-Methylphenyl) derivative 5-(p-Tolyl) N/A δ 7.82 (d, J = 8.8 Hz) Potential anticancer activity
  • Methoxy Groups : Increase solubility (e.g., Compound 7, 72% yield) but may reduce membrane permeability .
  • Methyl Groups : Improve metabolic stability (e.g., Compound 5, TLC Rf 0.42) .
  • Halogenated Aryl Groups : Compounds like N4-(3,4-dichlorophenyl) derivatives show higher binding affinity to kinase ATP pockets .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., Compound 6, 81% yield) enhance aqueous solubility compared to free bases .
  • Thermal Stability : Methyl-substituted derivatives (e.g., Compound 5) exhibit higher melting points (253–254°C) due to improved crystal packing .
  • Spectroscopic Data :
    • 1H NMR : Pyrrole protons resonate at δ 6.49–7.89 ppm, sensitive to substituent electronic effects .
    • 13C NMR : Pyrimidine carbons appear at δ 120–155 ppm, influenced by ring fusion and substituents .

Q & A

Q. What are common synthetic routes for 1H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives?

The core scaffold is typically synthesized via acid-mediated nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with amines (e.g., anilines or aliphatic amines) in isopropanol with catalytic HCl, followed by reflux and purification via recrystallization. Yields vary significantly (16–94%) depending on substituents and reaction duration . Derivatives like N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are isolated as powders, with characterization via melting points, 1^1H/13^13C NMR, and HRMS .

Q. How can NMR and HRMS be utilized to confirm structural integrity?

  • 1^1H NMR : Key peaks include aromatic protons (δ 7.0–8.3 ppm) and NH signals (δ 9.3–11.9 ppm). For example, N-(4-methoxyphenyl) derivatives show methoxy protons at δ 3.7–3.8 ppm and aromatic splitting patterns (e.g., doublets at J = 8.9 Hz) .
  • HRMS : Experimental molecular weights must align with calculated values (e.g., [M+H]+^+ for C12_{12}H11_{11}N4_4: 211.0978 observed vs. 211.0981 calculated) to confirm purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Derivatives are tested in kinase inhibition assays (e.g., MAP4K4 or VEGFR-2) using enzymatic activity measurements or cell-based apoptosis assays. For example, thieno[3,2-d]pyrimidin-4-amine derivatives were evaluated via caspase activation assays to identify apoptosis inducers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent and Catalyst : Isopropanol with HCl catalysis is standard, but polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered amines.
  • Reaction Time : Extending reflux duration (up to 48 hours) improves yields for less reactive amines (e.g., bulky aryl groups) .
  • Purification : Recrystallization solvents (e.g., methanol or CHCl3_3/MeOH mixtures) affect purity. For example, N-(1-naphthalen-1-ylmethyl) derivatives required multiple extractions to remove unreacted amines .

Q. How is structure-activity relationship (SAR) analysis conducted for kinase inhibition?

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on aryl rings enhance binding to kinase ATP pockets. For instance, 6-(4-methoxyphenyl) derivatives showed improved VEGFR-2 inhibition due to hydrophobic interactions .
  • Scaffold Modifications : Replacing pyrrolo[3,2-d]pyrimidine with pyrido[3,2-d]pyrimidine increased selectivity for MAP4K4 in fragment-based drug discovery .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

  • Solvent and pH Effects : DMSO-d6_6 may cause peak broadening for NH protons. Adjusting pH (e.g., adding DCl) can sharpen signals .
  • Dynamic Exchange : Temperature-dependent NMR experiments identify tautomeric forms (e.g., NH protons exchanging between positions) .
  • X-ray Crystallography : Resolving crystal structures (e.g., TLR7 agonist polymorphs) provides unambiguous confirmation of regiochemistry .

Methodological Considerations

  • Data Validation : Cross-reference HRMS with elemental analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) .
  • Biological Assay Design : Use positive controls (e.g., staurosporine for kinase assays) and dose-response curves (IC50_{50} values) to quantify potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.